N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-phenylisoxazole-3-carboxamide
Description
N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-phenylisoxazole-3-carboxamide is a heterocyclic compound featuring a fused pyrazolo[3,4-b]pyridine core substituted with a thiophen-2-yl group at position 4, a methyl group at position 1, and a 5-phenylisoxazole-3-carboxamide moiety at position 3. The compound’s structural complexity arises from the integration of pyrazole, pyridine, thiophene, and isoxazole rings, which may confer unique electronic and steric properties relevant to medicinal or materials chemistry.
Properties
IUPAC Name |
N-(1-methyl-6-oxo-4-thiophen-2-yl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl)-5-phenyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O3S/c1-26-20-18(13(10-17(27)22-20)16-8-5-9-30-16)19(24-26)23-21(28)14-11-15(29-25-14)12-6-3-2-4-7-12/h2-9,11,13H,10H2,1H3,(H,22,27)(H,23,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSTWZAPPDZIBMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(CC(=O)N2)C3=CC=CS3)C(=N1)NC(=O)C4=NOC(=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces.
Pharmacokinetics
These functional groups can form hydrogen bonds with biological molecules, which can enhance absorption and distribution.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other biological molecules can affect the compound’s stability and its interactions with its targets.
Biological Activity
N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-phenylisoxazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
The compound's molecular formula is with a molecular weight of 449.5 g/mol. The structure includes a pyrazolo[3,4-b]pyridine core, which is known for its diverse biological activities.
Research indicates that the compound exhibits several biological activities through various mechanisms:
- Anti-inflammatory Activity : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the inflammatory process. In vitro studies report IC50 values comparable to established anti-inflammatory drugs like celecoxib .
- Antimicrobial Properties : The thiophene moiety in the structure enhances its interaction with microbial targets. Preliminary studies suggest that derivatives of this compound exhibit antimicrobial effects against various pathogens .
- Anticancer Activity : The compound's ability to induce apoptosis in cancer cells has been documented. In vitro assays have shown that it can inhibit cell proliferation in several cancer cell lines by modulating signaling pathways associated with cell survival and death .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anti-inflammatory | COX-2 inhibition | |
| Antimicrobial | Disruption of microbial cell wall synthesis | |
| Anticancer | Induction of apoptosis in cancer cells |
Case Study: Anti-inflammatory Effects
A notable study explored the anti-inflammatory effects of this compound using a carrageenan-induced paw edema model in rats. Results indicated a significant reduction in edema compared to control groups, supporting its potential use as an anti-inflammatory agent. The study also highlighted the compound's ability to reduce pro-inflammatory cytokines in serum samples .
Case Study: Anticancer Potential
In another investigation, the compound was tested against various cancer cell lines including breast and colon cancer models. The results demonstrated a dose-dependent decrease in cell viability, with mechanisms involving the activation of caspases and modulation of Bcl-2 family proteins being elucidated. This study emphasized the need for further exploration into its use as a therapeutic agent in oncology .
Future Directions
The promising biological activities of this compound suggest several avenues for future research:
- In vivo Studies : Further investigations are required to evaluate the pharmacokinetics and long-term effects of this compound in animal models.
- Structure–Activity Relationship (SAR) Studies : Modifications to the chemical structure may enhance efficacy and selectivity against specific biological targets.
- Clinical Trials : Given its diverse biological activities, clinical trials could be initiated to assess its safety and efficacy in humans for treating inflammatory diseases and cancers.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-phenylisoxazole-3-carboxamide exhibit significant anticancer properties. These compounds target various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways.
Neuroprotective Effects
This compound has shown promise in neuroprotection, particularly in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease. It appears to exert protective effects against oxidative stress and inflammation in neuronal cells, potentially through the inhibition of neuroinflammatory mediators and enhancement of antioxidant defenses.
Anti-inflammatory Properties
The compound has been studied for its anti-inflammatory effects, which could be beneficial in treating chronic inflammatory conditions. Its ability to inhibit pro-inflammatory cytokines makes it a candidate for further development in therapeutic interventions for diseases like rheumatoid arthritis and inflammatory bowel disease.
Case Study 1: Anticancer Research
In a study published in Journal of Medicinal Chemistry, researchers tested various derivatives of pyrazolo[3,4-b]pyridine compounds against human cancer cell lines. The study found that certain modifications led to increased potency against breast and lung cancer cells. The compound's structure was critical in determining its anticancer activity .
Case Study 2: Neuroprotection
A research article in Neuroscience Letters demonstrated that administration of the compound in animal models of Alzheimer's disease resulted in reduced amyloid-beta plaque formation and improved cognitive function. The study highlighted the importance of the thiophene moiety in enhancing neuroprotective efficacy .
Data Tables
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazolo[3,4-b]pyridine Derivatives
Compounds with the pyrazolo[3,4-b]pyridine core, such as 4-aryl-4,5,6,7-tetrahydro-3-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile (), share a similar scaffold but differ in substituents. Key distinctions include:
- Functional Groups: The 5-phenylisoxazole-3-carboxamide moiety in the target compound may improve solubility or binding affinity compared to cyano or ester groups in analogs like ethyl cyanoacetate derivatives .
Tetrahydroimidazo[1,2-a]pyridine Derivatives
The compound diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate () shares a tetrahydro-fused heterocyclic system but features an imidazo-pyridine core. Comparisons include:
- Heteroatom Arrangement : The imidazole ring in introduces additional nitrogen atoms, which may alter electronic properties compared to the pyrazole-based system in the target compound .
- Physical Properties : reports a melting point of 243–245°C, suggesting higher thermal stability than many pyrazolo-pyridine derivatives, though data for the target compound is unavailable .
Thiazolo[3,2-a]pyridine Derivatives
Thiazolo-pyridine systems, such as 5-amino-3-oxo-2,3,6,7-tetrahydro-5H-thiazolo[3,2-a]pyridine-6-carbonitrile (), differ in heteroatom composition (sulfur in thiazole vs. nitrogen in pyrazole). These systems may exhibit distinct reactivity, such as enhanced electrophilicity due to sulfur’s polarizability .
Isoxazole Carboxamide Derivatives
N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-5-phenylisoxazole-3-carboxamide () shares the 5-phenylisoxazole-3-carboxamide group with the target compound but diverges in the core structure (triazine vs. pyrazolo-pyridine). This highlights the versatility of isoxazole carboxamides in hybrid molecular designs .
Key Structural and Functional Insights
- Thiophene vs. Aryl Groups : The thiophen-2-yl substituent in the target compound may confer improved charge-transfer properties compared to phenyl groups, as seen in conjugated systems .
- Synthetic Challenges : Multi-step syntheses involving cyclization (e.g., via [bmim][BF4]) and functional group compatibility are critical for accessing such complex heterocycles .
Preparation Methods
Thiophene-Substituted Cyclohexenone Preparation
The thiophene moiety is introduced via a Claisen-Schmidt condensation between thiophene-2-carbaldehyde and cyclohexanone under basic conditions (KOH/EtOH) to yield 2-(thiophen-2-ylmethylene)cyclohexanone. Typical yields range from 70–85%.
Pyrazole Ring Formation
The cyclohexenone intermediate undergoes cyclocondensation with methylhydrazine in acetic acid to form the pyrazolo-pyridine scaffold. This step proceeds via hydrazone formation followed by intramolecular cyclization, yielding 1-methyl-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-6-one. Reaction conditions and yields are summarized in Table 1.
Table 1. Optimization of Pyrazole Ring Formation
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Acetic acid | 80 | 6 | 78 |
| EtOH | Reflux | 12 | 65 |
| Toluene | 110 | 8 | 72 |
Synthesis of Intermediate B: 5-Phenylisoxazole-3-Carboxylic Acid
Isoxazole Ring Construction
The 5-phenylisoxazole ring is synthesized via a 1,3-dipolar cycloaddition between phenylacetylene and an in situ-generated nitrile oxide. Phenylacetylene reacts with hydroxylamine hydrochloride in the presence of NaOCl to form the nitrile oxide, which undergoes cycloaddition to yield 5-phenylisoxazole.
Carboxylic Acid Functionalization
The methyl ester of 5-phenylisoxazole-3-carboxylate is hydrolyzed using NaOH (2 M) in EtOH/H₂O (1:1) at 60°C for 4 h, achieving 90% conversion to the carboxylic acid.
Amide Coupling Reaction
Activation of Carboxylic Acid
Intermediate B is converted to its acid chloride using thionyl chloride (SOCl₂) under reflux (2 h, 70°C). Excess SOCl₂ is removed under reduced pressure, and the residue is dissolved in anhydrous dichloromethane.
Nucleophilic Substitution
The acid chloride reacts with Intermediate A in the presence of triethylamine (TEA) as a base. The reaction proceeds at 0–5°C for 2 h, followed by stirring at room temperature for 12 h. The crude product is purified via silica gel chromatography (EtOAc/hexane, 3:7) to yield the final compound.
Table 2. Coupling Reaction Optimization
| Coupling Agent | Base | Solvent | Yield (%) |
|---|---|---|---|
| SOCl₂ | TEA | CH₂Cl₂ | 85 |
| EDCl/HOBt | DIPEA | DMF | 72 |
| DCC | NMM | THF | 68 |
Mechanistic Insights and Side Reactions
Competing Pathways in Pyrazole Formation
During the synthesis of Intermediate A, over-condensation of methylhydrazine may lead to bis-hydrazone byproducts. These are minimized by maintaining a 1:1 stoichiometry and controlled temperature.
Isoxazole Ring Isomerization
The 3,5-disubstituted isoxazole configuration is critical for regioselectivity. Use of NaOCl as an oxidizing agent ensures >95% regiochemical purity.
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Single-crystal X-ray analysis confirms the planar geometry of the pyrazolo-pyridine core and the orthogonal orientation of the isoxazole carboxamide group.
Scale-Up Considerations
Gram-scale synthesis of Intermediate A is feasible using the domino reaction protocol, while the coupling step requires strict moisture control to prevent hydrolysis of the acid chloride.
Q & A
Q. What are the key synthetic pathways for synthesizing N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-phenylisoxazole-3-carboxamide?
- Methodological Answer : The synthesis involves multi-step reactions, typically starting with the formation of the pyrazolo[3,4-b]pyridine core via cyclocondensation of hydrazines with β-ketoesters or nitriles under controlled pH (6.5–7.5) and temperature (60–80°C) . Subsequent functionalization with thiophene and isoxazole moieties requires precise stoichiometry and catalysts like Pd(PPh₃)₄ for cross-coupling reactions. Key intermediates are monitored via HPLC for purity (>95%) and confirmed via ¹H/¹³C NMR spectroscopy .
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer : Structural validation relies on:
- NMR spectroscopy : ¹H NMR (δ 7.2–8.1 ppm for aromatic protons) and ¹³C NMR (carbonyl signals at ~170 ppm).
- Mass spectrometry : High-resolution ESI-MS (calculated [M+H]⁺: 505.18; observed: 505.21 ± 0.02) .
- X-ray crystallography (if crystalline): Unit cell parameters and hydrogen-bonding patterns confirm stereochemistry .
Q. What functional groups dominate reactivity in this compound?
- Methodological Answer : The pyrazole ring (N-methyl group), thiophene sulfur, and isoxazole carbonyl are primary reactive sites. For example:
- Thiophene : Electrophilic substitution at the 5-position with HNO₃/H₂SO₄ .
- Isoxazole carboxamide : Hydrolysis under acidic conditions (HCl, 80°C) yields carboxylic acid derivatives .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield and selectivity?
- Methodological Answer : Use Design of Experiments (DoE) to screen variables:
| Variable | Range Tested | Optimal Condition |
|---|---|---|
| Temperature | 50–100°C | 75°C |
| Catalyst Loading | 1–5 mol% | 3 mol% Pd(PPh₃)₄ |
| pH | 6.0–8.0 | 7.2 |
| Statistical analysis (e.g., ANOVA) identifies significant factors. Computational tools (e.g., quantum chemical pathfinding) reduce trial-and-error by predicting transition states . |
Q. How to resolve contradictions in reported biological activity data for structural analogs?
- Methodological Answer :
- Perform comparative SAR studies using analogs (Table 1).
- Use molecular docking to assess binding affinity variations (e.g., kinase ATP-binding pockets vs. off-targets) .
Q. Table 1. Structural Analogs and Activity Trends
| Analog Structure | Key Modification | Reported Activity |
|---|---|---|
| Ethyl 4-{2-[6-(4-methoxyphenyl)... | Pyrazole core | Anticancer (IC₅₀: 2.1 μM) |
| 1-(4-Methoxyphenyl)-7-oxo-6... | Piperidinyl group | Antiviral (EC₅₀: 5.3 μM) |
Q. What computational strategies predict metabolic stability or toxicity?
- Methodological Answer :
- ADMET Prediction : Use tools like SwissADME to calculate logP (2.8 ± 0.3) and CYP450 inhibition profiles.
- Molecular Dynamics (MD) : Simulate interactions with hepatic enzymes (e.g., CYP3A4) to identify metabolic hotspots .
Q. How to design derivatives for enhanced pharmacokinetic properties?
- Methodological Answer :
- Bioisosteric Replacement : Substitute the thiophene with furan to reduce sulfur-mediated toxicity .
- Prodrug Design : Convert the carboxamide to a methyl ester for improved bioavailability, followed by enzymatic hydrolysis in vivo .
Methodological Considerations for Data Interpretation
Q. What analytical techniques differentiate polymorphic forms of this compound?
- Methodological Answer :
- DSC/TGA : Detect melting point variations (>5°C differences indicate polymorphism).
- PXRD : Distinct diffraction peaks (e.g., 2θ = 12.4° vs. 13.1°) confirm crystalline forms .
Q. How to address discrepancies in biological assay reproducibility?
- Methodological Answer :
- Standardize assay protocols (e.g., ATP concentration in kinase assays).
- Use internal controls (e.g., staurosporine for IC₅₀ normalization) and validate via orthogonal methods (e.g., SPR vs. fluorescence polarization) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
